5,8,11-Eicosatrienoic acid, 14,15-dihydroxy-, (5Z,8Z,11Z)-
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Overview
Description
Epoxide hydrolases convert the EETs into vicinal diols, with the concurrent loss of much of their biological activity. (±)14(15)-DiHET is the urinary metabolite of (±)14(15)-EET which has been documented by GC-MS to be elevated in pregnancy-induced hypertension.
Scientific Research Applications
LC-MS/MS Method Development for Plasma Analysis
Duflot et al. (2017) developed a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify various epoxyeicosatrienoic acids (EETs) and dihydroxyeicosatrienoic acids (DHETs) in human plasma. This method facilitated the study of vascular endothelial stimulation and could distinguish between healthy and hypertensive subjects based on changes in specific EET and DHET levels (Duflot et al., 2017).
Study of 5-Lipoxygenation in Leukocytes
Petrich et al. (1996) investigated the suppression of 5-lipoxygenation of arachidonic acid in human leukocytes. They found that certain hydroxyeicosatetraenoic acids (HETEs) could suppress this conversion, revealing insights into the biochemical pathways involving these fatty acids (Petrich et al., 1996).
Prostaglandin Endoperoxide Synthase Studies
Oliw et al. (1993) explored the oxygenation of 5,8,11-eicosatrienoic acid by prostaglandin endoperoxide synthase. Their research identified several polar metabolites and provided insights into the enzymatic conversion process, revealing the complexity of interactions in prostaglandin biosynthesis (Oliw et al., 1993).
Biosynthesis Research in Sheep Vesicular Gland
Granström et al. (1968) conducted studies on the biosynthesis of various prostaglandins, including the identification of new compounds formed from eicosatrienoic acid. This research added to the understanding of prostaglandin biosynthesis mechanisms (Granström et al., 1968).
Rabbit Renal Cortical Microsomes Study
Oliw and Oates (1981) examined how rabbit renal cortical microsomes metabolize arachidonic acid into various trihydroxyeicosatrienoic acids. This research contributed to understanding the metabolic pathways of eicosatrienoic acids in renal tissues (Oliw & Oates, 1981).
Properties
Molecular Formula |
C20H34O4 |
---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
(5Z,8Z,11Z,14S,15R)-14,15-dihydroxyicosa-5,8,11-trienoic acid |
InChI |
InChI=1S/C20H34O4/c1-2-3-12-15-18(21)19(22)16-13-10-8-6-4-5-7-9-11-14-17-20(23)24/h4,6-7,9-10,13,18-19,21-22H,2-3,5,8,11-12,14-17H2,1H3,(H,23,24)/b6-4-,9-7-,13-10-/t18-,19+/m1/s1 |
InChI Key |
SYAWGTIVOGUZMM-KZTFMOQPSA-N |
Isomeric SMILES |
CCCCC[C@H]([C@H](C/C=C\C/C=C\C/C=C\CCCC(=O)O)O)O |
SMILES |
CCCCC[C@@H](O)[C@@H](O)C/C=CC/C=CC/C=CCCCC(O)=O |
Canonical SMILES |
CCCCCC(C(CC=CCC=CCC=CCCCC(=O)O)O)O |
Synonyms |
(±)14,15-DiHETrE |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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